1-(Phenylsulfonyl)-1H-benzotriazole
Description
Contextualization within Modern Synthetic Methodologies
1-(Phenylsulfonyl)-1H-benzotriazole has established itself as a key synthetic auxiliary in modern organic chemistry. ufl.edu Its utility stems from its dual nature; it can function as a donor of either the phenylsulfonyl group or the benzotriazolyl group, both of which are excellent leaving groups. iucr.orgnih.gov This characteristic allows for its participation in a wide array of chemical transformations, including nucleophilic substitution and sulfonylation reactions. bu.edu.eg The benzotriazole (B28993) moiety, in particular, is recognized as an inexpensive, stable, and highly effective synthetic tool that can be easily introduced into a molecule, remain stable through various reaction conditions, activate the molecule for subsequent reactions, and be readily removed when no longer needed. ufl.edu
Historical Development and Evolution of Research Perspectives
The study of benzotriazole derivatives is a well-established field in heterocyclic chemistry, with extensive research highlighting their synthetic versatility. nih.govethernet.edu.et Initially, research focused on the fundamental reactivity of the benzotriazole ring system. Over time, the focus has shifted towards harnessing these properties for complex synthetic applications. The development of N-substituted benzotriazoles, such as this compound, marked a significant evolution, transforming the simple heterocycle into a powerful reagent. Researchers like Alan Katritzky and his group have been instrumental in exploring and demonstrating the vast synthetic potential of benzotriazole-mediated methodology, including the use of acylbenzotriazoles as stable and efficient acylating agents. nih.govethernet.edu.et This has paved the way for its current status as a valuable reagent for constructing pharmacologically important molecules. acs.org
Identification of Key Research Gaps and Motivations for Current Investigations
While this compound is a well-established reagent, current research is motivated by the continuous need for more efficient, selective, and environmentally benign synthetic methods. Key research gaps include expanding the substrate scope for its sulfonylation reactions and gaining a deeper mechanistic understanding of its reactivity profile in novel transformations. organic-chemistry.org There is ongoing interest in developing new catalytic systems that can utilize this reagent more effectively, for instance, in C-H activation/functionalization sequences. organic-chemistry.org The drive to synthesize novel bioactive compounds for medicinal chemistry and new functional materials provides a strong impetus for exploring new applications and reactions involving this compound. ipinnovative.comgsconlinepress.comijariie.com
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)benzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-18(17,10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)13-14-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGFTNXUMSRNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353734 | |
| Record name | 1-(Phenylsulfonyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4106-18-7 | |
| Record name | 1-(Phenylsulfonyl)-1H-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Phenylsulfonyl)-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of 1 Phenylsulfonyl 1h Benzotriazole and Its Derivatives
Established Synthetic Pathways and Precursor Chemistry
The traditional and most common method for the synthesis of 1-(phenylsulfonyl)-1H-benzotriazole involves the reaction of 1H-benzotriazole with phenylsulfonyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere, for instance, nitrogen. This method generally provides a good yield of the desired product.
Another established route utilizes 1-(trimethylsilyl)benzotriazole as a starting material, which then reacts with phenylsulfonyl chloride. The precursor, 1H-benzotriazole, is itself synthesized through the cyclocondensation of o-phenylenediamine (B120857) with sodium nitrite (B80452) in acetic acid. gsconlinepress.comijariie.com This initial step involves the diazotization of one of the amino groups, followed by an intramolecular cyclization to form the triazole ring. gsconlinepress.com
The key precursors for these established syntheses are readily available. The table below summarizes the primary reactants and their roles in the synthesis of the target compound.
| Precursor | Role in Synthesis |
| 1H-Benzotriazole | The core heterocyclic structure that undergoes N-sulfonylation. |
| Phenylsulfonyl Chloride | The source of the phenylsulfonyl group that is attached to the benzotriazole (B28993) ring. |
| o-Phenylenediamine | A primary starting material for the synthesis of the 1H-benzotriazole precursor. |
| Sodium Nitrite | A diazotizing agent used in the formation of 1H-benzotriazole from o-phenylenediamine. |
| Triethylamine | A base used to neutralize the HCl byproduct in the reaction with phenylsulfonyl chloride. |
| 1-(Trimethylsilyl)benzotriazole | An alternative to 1H-benzotriazole, offering different reactivity characteristics. |
Novel Approaches and High-Efficiency Synthesis Strategies
In recent years, researchers have focused on developing more efficient and novel methods for the synthesis of this compound and its derivatives. One such high-efficiency strategy involves a catalytic N-sulfonylation of benzotriazoles using iodine (I₂) as a catalyst. chemicalbook.com In this procedure, 1H-benzotriazole is reacted with sodium benzenesulfinate (B1229208) in the presence of a catalytic amount of iodine in a mixture of ethyl acetate (B1210297) and water. chemicalbook.com This method is notable for its high yield, often reaching up to 97%, and for proceeding at room temperature. chemicalbook.com
The reaction is initiated by the addition of 1H-benzotriazole, sodium benzenesulfinate, and iodine to the solvent mixture, which is then vigorously stirred for a few hours. chemicalbook.com The workup involves quenching the reaction with aqueous sodium thiosulfate (B1220275) to remove excess iodine, followed by basification and extraction with an organic solvent like dichloromethane. chemicalbook.com
Microwave-assisted synthesis has also emerged as a rapid and efficient method for the N-alkylation of benzotriazole, a related reaction that can be adapted for N-sulfonylation. gsconlinepress.comtsijournals.com These methods often lead to shorter reaction times and can be performed under solvent-free conditions, contributing to their efficiency. gsconlinepress.com One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, are also being explored to streamline the production of benzotriazole derivatives. tsijournals.comgoogle.commdpi.com
The following table outlines a comparison of a traditional and a novel high-efficiency synthesis method.
| Synthesis Method | Key Reagents | Reaction Conditions | Yield |
| Traditional Method | 1H-Benzotriazole, Phenylsulfonyl Chloride, Triethylamine | Anhydrous THF, Nitrogen atmosphere | ~82% |
| Novel Catalytic Method | 1H-Benzotriazole, Sodium Benzenesulfinate, Iodine (catalyst) | Ethyl acetate/water, Room temperature, 3 hours | 97% |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. A key aspect of this is the use of more environmentally benign solvents and catalysts. The iodine-catalyzed synthesis mentioned previously is a step in this direction, as it uses a less toxic catalyst and can be performed in a water-containing solvent system. chemicalbook.com
Solvent-free reaction conditions, often facilitated by microwave irradiation, represent another significant advancement in green synthesis. gsconlinepress.com These methods eliminate the need for potentially harmful organic solvents, reducing waste and energy consumption. The development of one-pot syntheses also aligns with green chemistry principles by minimizing the number of workup and purification steps, which in turn reduces solvent usage and waste generation. tsijournals.comgoogle.commdpi.com
Scale-Up Considerations for Research and Development Applications
The transition from a laboratory-scale synthesis to a larger, process-scale production for research and development (R&D) applications requires careful consideration of several factors. nih.gov For the synthesis of this compound, key considerations include the cost and availability of starting materials, the safety of the reaction conditions, and the ease of product purification.
The established method using 1H-benzotriazole and phenylsulfonyl chloride is generally robust and uses readily available precursors, making it a viable option for scale-up. However, the use of anhydrous solvents and the need for an inert atmosphere can add complexity and cost to a larger-scale process.
The novel iodine-catalyzed method, while highly efficient on a lab scale, would require optimization for larger quantities. chemicalbook.com Factors such as efficient stirring of the suspension, heat management, and the safe handling of iodine would need to be addressed. The purification by thin-layer chromatography (TLC) used in the lab-scale procedure would likely need to be replaced by a more scalable method like column chromatography or recrystallization. chemicalbook.com
Continuous flow synthesis is another approach that is increasingly being considered for the scale-up of chemical processes. ucc.ie This methodology offers advantages in terms of safety, consistency, and the potential for automation, which could be beneficial for the production of this compound for R&D purposes.
Mechanistic Investigations of 1 Phenylsulfonyl 1h Benzotriazole Reactivity
Role as an Electrophilic Reagent in Carbon-Heteroatom Bond Formation
The electron-withdrawing nature of the phenylsulfonyl group significantly enhances the electrophilicity of the benzotriazole (B28993) ring system, making it susceptible to attack by various nucleophiles. This property is central to its application in forming new bonds between carbon and heteroatoms.
Nucleophilic Attack on the Benzotriazole Moiety
The primary mode of action for 1-(Phenylsulfonyl)-1H-benzotriazole as an electrophile involves nucleophilic attack on the benzotriazole ring. The phenylsulfonyl group activates the benzotriazole, rendering it an excellent leaving group in substitution reactions. ufl.edu This allows for the transfer of the phenylsulfonyl group to a nucleophile or, more commonly, the transfer of a group attached to a nucleophile to another substrate, with the benzotriazole acting as an activating group.
Nucleophiles such as amines, thiols, and alcohols can readily attack the benzotriazole ring, leading to the formation of new N-S, S-S, or O-S bonds, respectively. For instance, in the presence of a base, this compound reacts with amines to form sulfonamides. The reaction proceeds through the nucleophilic attack of the amine on the sulfur atom of the sulfonyl group, with the benzotriazole anion acting as a leaving group.
A notable application of this reactivity is in the synthesis of complex organic molecules. For example, it has been used as an electrophile in the functionalization of thiazolo[3,2-c] vulcanchem.comchemicalbook.comoxadiazaborinine fluorescent dyes, where it successfully introduced a phenylsulfonyl group onto the heterocyclic core. nih.govacs.org
Sulfonyl Group Activation and Transformations
The phenylsulfonyl group in this compound is not merely a passive activating group; it can also undergo transformations. The strong electron-withdrawing character of the sulfonyl group makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack.
This reactivity is harnessed in sulfonylation reactions. While direct sulfonylation with phenylsulfonyl chloride can be challenging due to its moisture sensitivity, this compound provides a more stable alternative for introducing the phenylsulfonyl group. nih.govacs.org
Furthermore, the benzotriazole moiety can be displaced by other nucleophiles, leading to a variety of sulfonyl-containing compounds. This process is particularly useful in the synthesis of unsymmetrical sulfamides, where a sequential reaction with different amines allows for controlled and specific bond formation. researchgate.net
Involvement in Carbon-Carbon Bond Forming Reactions
Beyond its role in forming bonds with heteroatoms, this compound and its derivatives are implicated in various carbon-carbon bond-forming reactions, expanding their synthetic utility.
Coupling Reactions and Cross-Coupling Methodologies
While direct participation of this compound in standard cross-coupling reactions like Suzuki-Miyaura is not extensively documented, its derivatives are valuable substrates. The benzotriazole group can act as a leaving group in transition metal-catalyzed cross-coupling reactions, although this application is less common than its use as an activating group.
More significantly, benzotriazole derivatives, in general, are known to participate in various coupling reactions. For instance, rhodium-catalyzed coupling of benzotriazoles with allenes has been studied, revealing complex mechanistic pathways involving substrate inhibition and proton shuttling. nih.gov While this study did not specifically use the phenylsulfonyl derivative, it highlights the potential of the benzotriazole scaffold in C-C bond formation.
Insertion Reactions and Cycloadditions
The reactivity of this compound extends to insertion and cycloaddition reactions. The Bamford-Stevens reaction of 1-[N-(phenylsulfonyl)-benzohydrazonoyl]-1H-benzotriazoles can generate carbenes that subsequently undergo insertion reactions. nii.ac.jp
In the realm of cycloadditions, N-acylbenzotriazoles, which share structural similarities, are key intermediates. For instance, the reaction of phenylpropiolic acid with 1-(methylsulfonyl)-1H-benzotriazole yields an N-propioloylbenzotriazole, which then participates in 1,3-dipolar cycloadditions with organic azides to form triazoles. psu.edu This highlights the ability of the benzotriazole moiety to activate acetylenic systems for cycloaddition reactions. The subsequent displacement of the benzotriazolyl group by amines provides a convenient route to C-carbamoyl triazoles. psu.edu
Exploration of Radical Pathways and Single-Electron Transfer Mechanisms
Recent research has begun to explore the involvement of radical species and single-electron transfer (SET) mechanisms in the reactions of sulfonyl-containing compounds and benzotriazole derivatives.
An oxidative coupling mechanism has been proposed for the synthesis of this compound itself, where molecular iodine facilitates the generation of sulfonyl radicals from sodium benzenesulfinate (B1229208). These radicals then react with the 1H-benzotriazole. This suggests that the N-S bond can be formed through a radical pathway.
While direct evidence for radical pathways involving this compound in subsequent reactions is still emerging, the broader field of photoredox catalysis provides a framework for how such mechanisms might operate. For example, the oxidative decarboxylation of carboxylic acids can generate alkyl radicals that add to electron-deficient alkenes. acs.org A similar SET process could potentially generate radicals from substrates that then interact with this compound.
The cleavage of related sulfonamide linkers has been achieved through radical mechanisms, often initiated by a single-electron transfer from a reagent like samarium(II) iodide. mdpi.com This suggests that under appropriate reductive conditions, the sulfonyl group in this compound could be involved in SET processes, leading to the formation of radical intermediates. The study of multi-site proton-coupled electron transfer (MS-PCET) offers a conceptual basis for how homolytic bond activation could occur, involving the transfer of an electron and a proton to or from independent reagents. nih.gov
Regioselectivity and Stereoselectivity in Reactions Involving this compound
The reactivity of this compound and its derivatives is significantly influenced by the electronic properties of the phenylsulfonyl and benzotriazolyl groups. The sulfonyl group acts as a strong electron-withdrawing group, which can stabilize adjacent carbanions, while the benzotriazole moiety is an excellent leaving group and can also stabilize anionic intermediates. These characteristics play a crucial role in directing the regioselectivity and stereoselectivity of various organic reactions.
One of the key applications where this is evident is in the generation and reaction of stabilized carbanions. Research on the alkylation of related structures, such as (£)-l-benzotriazolyl-3-(phenylsulfonyl)-l-propene, has demonstrated distinct regioselectivity. The formation of a carbanion adjacent to the sulfonyl group is favored over one adjacent to the benzotriazolyl group, a preference attributed to the superior ability of the sulfonyl group to stabilize the negative charge. ufl.edu
High stereoselectivity is a hallmark of olefination reactions that utilize benzotriazole-stabilized anions derived from precursors related to this compound. A notable method involves the reaction of anions of substituted N-benzylbenzotriazoles with tosylhydrazones of benzaldehydes. This one-step synthesis of stilbenes shows a strong preference for the formation of the E-isomer. lookchem.com The high stereoselectivity is proposed to arise from the formation of specific chelated intermediates where the lithium cation is coordinated by the nitrogen atoms of the benzotriazole ring. This coordination favors an anti-conformation in the intermediate, which subsequently leads to the predominant formation of the less-strained E-alkene. lookchem.com
The table below summarizes the observed stereoselectivity in the synthesis of stilbenes using this method, highlighting the predominance of the E-isomer.
Table 1: Stereoselectivity in the Synthesis of Stilbenes via Benzotriazole-Stabilized Anions
| Aldehyde Tosylhydrazone | N-Benzylbenzotriazole | Product (Stilbene) | Yield (%) | E:Z Ratio |
|---|---|---|---|---|
| Benzaldehyde | 1-Benzylbenzotriazole | Stilbene | 78 | >10:1 |
| 4-Chlorobenzaldehyde | 1-Benzylbenzotriazole | 4-Chlorostilbene | 72 | >10:1 |
| 4-Methoxybenzaldehyde | 1-Benzylbenzotriazole | 4-Methoxystilbene | 83 | >10:1 |
This table presents data on the stereoselective synthesis of stilbenes, demonstrating the high preference for the E-isomer. Data sourced from LookChem. lookchem.com
Furthermore, the stereochemical outcome of reactions can be influenced by solvent choice. In reactions analogous to the Castagnoli–Cushman reaction involving related heterocyclic compounds, conducting the reaction in polar aprotic solvents like DMF can increase the proportion of the cis isomer, whereas high temperatures in non-polar solvents like toluene (B28343) typically favor the thermodynamically more stable trans isomer. unex.es This highlights the subtle interplay of reaction conditions in controlling stereoselectivity.
Identification and Characterization of Reaction Intermediates
The synthetic utility of this compound and its analogs is closely linked to the formation of various reactive intermediates. The identification and characterization of these transient species have been pivotal in understanding the underlying reaction mechanisms.
Biradical Intermediates: Photochemical reactions of 1-substituted benzotriazoles are well-documented to proceed through the elimination of a molecule of nitrogen (N₂). This process generates a highly reactive biradical intermediate. Subsequent intramolecular cyclization of this biradical is a powerful method for synthesizing fused heterocyclic systems, such as indoles and carbazoles. arkat-usa.org For instance, the photolysis of 1-alkenyl-substituted-1,2,3-benzotriazoles leads to a biradical which then cyclizes onto an adjacent phenyl ring to form indole (B1671886) derivatives. arkat-usa.org
Carbene Intermediates: In transformations analogous to the Bamford-Stevens reaction, derivatives of this compound can serve as precursors to carbene intermediates. For example, 1-[N-(phenylsulfonyl)benzohydrazonoyl]-1,2,3-triazole derivatives, when treated with a base, can generate aryl(1,2,3-triazol-1-yl)carbenes. These carbenes are not typically isolated but are identified through their subsequent rearrangement products, such as the formation of 3-aryl-1,2,4-triazines via ring enlargement. semanticscholar.orgnii.ac.jp
Chelated Anionic Intermediates: As mentioned in the preceding section, the high stereoselectivity observed in certain olefination reactions is rationalized by the formation of chelated lithium intermediates. In the reaction between the anion of an N-benzylbenzotriazole and a tosylhydrazone, the lithium cation is believed to be coordinated by the benzotriazole nitrogen atoms. lookchem.com This chelation creates a rigid structure, directing the stereochemical course of the reaction to strongly favor the formation of anti-adducts, which then eliminate to give E-alkenes. lookchem.com
Ring-Opened Intermediates: The benzotriazole ring system itself can undergo reactions leading to ring-opened intermediates. The treatment of N-sulfonylated benzotriazoles, such as nonafluorobutanesulfonyl-1H-benzotriazole, with nucleophiles like Wittig reagents results in the cleavage of the triazole ring. researchgate.net This reaction proceeds through an intermediate that ultimately yields aryl- or alkylazomethylene triphenylphosphoranes. Similarly, the reaction of 1,1′-sulfonylbis(benzotriazole) with secondary amines leads to the substitution of one benzotriazolyl group and the concurrent ring-opening of the second, forming o-sulfamidotriazobenzenes. researchgate.net
The table below provides a summary of key reactive intermediates generated from this compound and related derivatives.
Table 2: Key Reactive Intermediates in Benzotriazole Chemistry
| Precursor Type | Reaction Type | Intermediate Species | Subsequent Product(s) |
|---|---|---|---|
| 1-Alkenyl-1H-benzotriazole | Photolysis | Biradical | Indole derivatives |
| 1-[N-(Phenylsulfonyl)benzohydrazonoyl]-1,2,3-triazole | Base-induced elimination (Bamford-Stevens type) | Aryl(1,2,3-triazol-1-yl)carbene | 3-Aryl-1,2,4-triazines |
| N-Benzylbenzotriazole anion + Tosylhydrazone | Olefination | Chelated lithium dianion | E-Stilbenes |
This table summarizes various reactive intermediates generated from benzotriazole derivatives and their resulting products. Data sourced from Arkivoc, Semantic Scholar, and ResearchGate. arkat-usa.orgsemanticscholar.orgresearchgate.net
Applications of 1 Phenylsulfonyl 1h Benzotriazole in Advanced Organic Synthesis
Utility as a Leaving Group in Substitution and Elimination Reactions
The benzotriazolyl group, particularly when attached to an activating group like phenylsulfonyl, serves as an exceptional leaving group (nucleofuge) in a variety of chemical reactions. This property is fundamental to the synthetic utility of 1-(phenylsulfonyl)-1H-benzotriazole and its derivatives. The stability of the resulting benzotriazole (B28993) anion (Bt⁻) drives these reactions forward.
Research has demonstrated that the benzotriazolyloxy group (BtO⁻) can be readily displaced by a range of nucleophiles, including cyanide, azide, and phenoxide, in substitution reactions. beilstein-journals.org In these transformations, 1-alkoxy-1H-benzotriazoles, which are structurally related to the phenylsulfonyl derivative, undergo substitution to form new C-C, C-N, and C-O bonds in good yields. beilstein-journals.org The ability of the benzotriazole moiety to be easily introduced and subsequently removed or substituted makes it a valuable synthetic auxiliary. ufl.edu
While direct substitution on this compound itself primarily involves attack at the sulfur atom, the principle of the benzotriazolide anion being a good leaving group underpins the reactivity of many related benzotriazole-based reagents in both substitution and elimination pathways.
Activation of Substrates and Formation of Reactive Intermediates
A primary application of this compound is the activation of substrates through the transfer of the phenylsulfonyl group. The N-S bond in the molecule is polarized due to the electron-withdrawing nature of both the phenylsulfonyl group and the benzotriazole ring, making the sulfur atom highly electrophilic. This allows the compound to act as a potent phenylsulfonylating agent for a wide array of nucleophiles.
For instance, it reacts readily with amines to form sulfonamides. ufl.edu This reaction is a cornerstone of its utility, providing a reliable method for introducing the synthetically important sulfonamide functional group. A related compound, 1,1'-sulfonylbis(benzotriazole), reacts with secondary amines to afford N-sulfonylbenzotriazoles and unsymmetrical sulfamides, showcasing the activation of the sulfonyl group by the benzotriazole leaving groups. researchgate.net
Furthermore, N-sulfonylated benzotriazoles can generate reactive intermediates. Treatment of nonafluorobutanesulfonyl-1H-benzotriazole with Wittig reagents leads to a ring-opening of the triazole moiety, forming aryl- or alkylazomethylene triphenylphosphorane intermediates. researchgate.net This demonstrates that the activation provided by the sulfonyl group can facilitate transformations beyond simple substitution, leading to the formation of unique and reactive chemical species.
Synthesis of Nitrogen-Containing Heterocycles
Benzotriazole chemistry is a powerful tool for the construction of nitrogen-containing heterocyclic compounds. ethernet.edu.etresearchgate.net this compound and related reagents contribute to this field by enabling the formation of both benzotriazole-containing structures and other diverse heterocyclic systems.
While this compound is often used to transfer the phenylsulfonyl group, its derivatives can be employed to construct more complex molecules that retain the benzotriazole core. These resulting molecules are valuable scaffolds in medicinal chemistry and materials science. researchgate.netnih.gov For example, the reaction of 1,1'-sulfonylbis(benzotriazole) with secondary amines can produce N-sulfonylated benzotriazoles, which are themselves stable, functionalized benzotriazole-derived scaffolds. researchgate.net
Another strategy involves the substitution of a leaving group on a different molecule with benzotriazole. Although not directly using this compound as the starting material, reactions where a benzotriazolyloxy group is displaced by a benzotriazole nucleophile result in the formation of N-alkylated bis-benzotriazoles, effectively building upon the core structure. beilstein-journals.org
The reactivity of the sulfonyl-activated benzotriazole system can be harnessed to construct entirely different heterocyclic rings. This often involves a sequence of reaction, ring-opening, and subsequent cyclization. A notable example is the reaction of nonafluorobutanesulfonyl-1H-benzotriazole with Wittig reagents, which breaks open the triazole ring to form a new class of azo compounds. researchgate.net This ring-opening reactivity provides a pathway to structures that are not readily accessible through other means. The versatility of benzotriazole derivatives is a recurring theme in heterocyclic synthesis. ethernet.edu.et
Table 1: Synthesis of Heterocycles and Related Compounds
| Reagent/Starting Material | Reactant | Product Type | Reference |
|---|---|---|---|
| 1,1'-Sulfonylbis(benzotriazole) | Secondary Amine | N-Sulfonylbenzotriazole | researchgate.net |
| Nonafluorobutanesulfonyl-1H-benzotriazole | Wittig Reagent | Aryl/Alkylazomethylene Triphenylphosphorane | researchgate.net |
Selective Functionalization of Organic Molecules
The unique reactivity of this compound allows for the selective functionalization of organic molecules. Its most direct application is as a highly efficient reagent for the N-sulfonylation of primary and secondary amines to selectively form sulfonamides, a crucial functional group in pharmaceuticals and agrochemicals. ufl.edu
Beyond simple sulfonylation, benzotriazole derivatives play a role in modern synthetic strategies like C-H functionalization. sci-hub.se Palladium-catalyzed C-H activation reactions often employ directing groups to achieve high selectivity. acs.org While specific examples using this compound as the directing group are part of a broader class of N-heterocyclic reagents, the underlying principle involves using the heterocyclic moiety to direct a metal catalyst to a specific C-H bond, enabling its conversion into a new C-C or C-heteroatom bond. This approach has been successfully used for the synthesis of complex molecules, including 1-aryl-1H-benzotriazoles via oxidative C-H amination. sci-hub.se
Contributions to Retrosynthetic Analysis Strategies
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. This compound is a valuable tool in this type of analysis, as it represents a reliable synthon for the electrophilic phenylsulfonyl group ("PhSO₂⁺").
When a synthetic chemist identifies a phenylsulfonamide functional group in a target molecule, a key retrosynthetic disconnection is the S-N bond. This leads back to an amine and a phenylsulfonylating agent. This compound is an excellent choice for the forward reaction due to its high reactivity and the innocuous nature of the benzotriazole byproduct.
Table 2: Retrosynthetic Disconnections Enabled by this compound
| Target Functional Group | Retrosynthetic Disconnection | Precursors | Reagent for Forward Synthesis |
|---|---|---|---|
| Phenylsulfonamide (R-NHSO₂Ph) | S-N Bond | Amine (R-NH₂) + "PhSO₂⁺" | This compound |
The use of this reagent simplifies synthetic planning by providing a dependable method for one of the most common transformations in organic chemistry. Its role in facilitating ring-opening and cyclization reactions also offers non-obvious retrosynthetic pathways for complex heterocyclic targets. researchgate.net By recognizing the latent reactivity within the N-sulfonylbenzotriazole structure, chemists can devise novel synthetic routes to challenging molecular architectures.
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,1'-Sulfonylbis(benzotriazole) |
| This compound |
| 1-Alkoxy-1H-benzotriazole |
| Alkylazomethylene triphenylphosphorane |
| Arylazomethylene triphenylphosphorane |
| Azide |
| Benzotriazole |
| Cyanide |
| N-Sulfonylbenzotriazole |
| Nonafluorobutanesulfonyl-1H-benzotriazole |
| Phenoxide |
| Phenylsulfonamide |
| Sulfonamide |
| Unsymmetrical sulfamide |
Comparative Analysis with Other Sulfonating Agents
Comparison with Toluenesulfonyl Chloride (TsCl) and Methanesulfonyl Chloride (MsCl)
Toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are conventional and widely used reagents for introducing sulfonyl groups. However, 1-(phenylsulfonyl)-1H-benzotriazole offers several advantages.
Table 4: Comparison of Sulfonating Agents
| Feature | This compound | TsCl / MsCl |
|---|---|---|
| Physical State | Crystalline solid, easy to handle chemicalbook.com | Often liquids or low-melting solids, can be lachrymatory and corrosive |
| Leaving Group | Benzotriazolide anion (stable) iucr.orgbu.edu.eg | Chloride anion |
| Byproducts | Benzotriazole (B28993) (can be recovered) | HCl or chloride salts (often requires scavenging with excess base) |
| Reactivity | Highly reactive towards strong nucleophiles, considered an "advantageous" reagent bu.edu.eg | Highly reactive, can sometimes lead to side reactions or require harsh conditions |
| Handling | Generally more stable and less odorous | Volatile, moisture-sensitive, strong odor |
The use of this compound can lead to cleaner reactions and simpler workup procedures due to the nature of its byproduct, benzotriazole, which is a solid and can often be easily removed or recycled.
Comparison with Sulfonyl Fluorides
Sulfonyl fluorides have emerged as another important class of sulfonating agents, particularly in the field of chemical biology for their application as covalent inhibitors. tdl.org They offer a different reactivity profile compared to this compound.
Aryl sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts. tdl.org This attenuated reactivity can be beneficial for achieving high selectivity in complex molecular settings. They are particularly known for their ability to react with specific nucleophilic residues in proteins, such as lysine, to form stable covalent bonds, a strategy used in drug discovery. tdl.org In contrast, this compound is a more general-purpose and highly reactive sulfonating agent, designed for efficient bond construction in organic synthesis rather than targeted covalent inhibition. bu.edu.eg The choice between the two reagents depends on the specific synthetic goal: robust, general sulfonylation (this compound) versus highly selective, and often bio-orthogonal, covalent modification (sulfonyl fluorides).
Computational and Theoretical Studies on 1 Phenylsulfonyl 1h Benzotriazole
Electronic Structure and Bonding Analysis
The electronic structure and bonding of 1-(Phenylsulfonyl)-1H-benzotriazole are fundamental to understanding its reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating these characteristics.
The phenylsulfonyl group acts as a strong electron-withdrawing group, which significantly influences the electron distribution across the benzotriazole (B28993) ring system. This electronic perturbation enhances the reactivity of the benzotriazole ring, making it susceptible to various chemical transformations.
Studies on similar substituted benzotriazole derivatives have employed DFT calculations, such as the B3LYP method with a 6-311++G(d,p) basis set, to optimize the molecular geometry and compute frontier molecular orbitals (HOMO and LUMO). For a related compound, 1-{[4-bromo-5-methyl-2-(propan-2-yl)phenyl]sulfonyl}-1H-benzotriazole, DFT calculations have been used to generate electrostatic potential (ESP) maps, which identify nucleophilic and electrophilic sites within the molecule.
The analysis of the HOMO-LUMO energy gap provides insights into the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally suggests higher reactivity. In a study on a novel benzotriazole derivative, the HOMO energy level was reported as -0.224 eV, the LUMO energy level as -0.065 eV, and the resulting HOMO-LUMO gap as 0.159 eV. rsc.org For 1H-benzotriazole aceto-hydrazide, theoretical calculations using Dmol3 indicated HOMO and LUMO energies of -0.179748 eV and -0.098578 eV, respectively. jocpr.com
Furthermore, Natural Bond Orbital (NBO) analysis can be used to study intramolecular and intermolecular bonding and charge transfer interactions. dntb.gov.ua The examination of bond lengths and angles through computational methods, often corroborated by X-ray crystallography, reveals the precise three-dimensional structure of the molecule. For instance, in a study of 1-(4-methylphenylsulfonyl)-1H-1,2,3-benzotriazole, bond distances were analyzed to understand bond fixation within the carbocyclic and triazole rings. dntb.gov.ua
Table 1: Representative Calculated Electronic Properties of a Substituted Phenylsulfonyl Benzotriazole Derivative This table presents data for a related compound, bis(3-(2H-benzo[d] dntb.gov.uaresearchgate.nettriazol-2-yl)-2-(prop-2-yn-1-yloxy)-5-(2,4,4-trimethylpentan-2-yl)phenyl)methane, as a representative example of the types of electronic properties calculated for this class of compounds.
| Parameter | Value |
|---|---|
| HOMO Energy | -0.224 eV |
| LUMO Energy | -0.065 eV |
| HOMO-LUMO Gap | 0.159 eV |
Data sourced from a study on a novel benzotriazole derivative. rsc.org
Reaction Mechanism Prediction and Transition State Elucidation
Computational chemistry plays a crucial role in predicting reaction mechanisms and elucidating the structures of transient species like transition states. For the synthesis of this compound, one reported mechanism is an oxidative coupling where molecular iodine facilitates the generation of sulfonyl radicals from sodium benzenesulfinate (B1229208). These radicals then react with the nucleophilic nitrogen of 1H-benzotriazole to form the N-S bond.
While specific computational studies predicting the mechanism for this exact reaction are not widely available, theoretical investigations into similar reactions provide a framework for understanding. For example, the mechanism of Rh(I)-catalyzed coupling of benzotriazoles and allenes has been studied computationally, identifying key steps such as substrate coordination, isomerization, proton shuttling, and reductive elimination. nih.gov Such studies often employ DFT to map out the potential energy surface of the reaction, locating intermediates and transition states.
Transition State Theory (TST) is a fundamental concept used to calculate reaction rate constants. libretexts.org Variational Transition State Theory (VTST) is an advanced version that optimizes the position of the transition state to minimize the calculated rate constant, providing a more accurate prediction. scispace.com Automated TST calculations are emerging as a high-throughput method for predicting reaction kinetics. arxiv.org
For a given reaction involving this compound, computational methods could be used to:
Propose plausible reaction pathways.
Calculate the activation energies for each step.
Identify the rate-determining step.
Characterize the geometry and energetic properties of transition states.
Table 2: Key Steps in a Computationally Studied Reaction Mechanism of a Benzotriazole Derivative This table outlines the key steps in the Rh(I)-catalyzed coupling of benzotriazoles to allenes as an example of a computationally elucidated reaction mechanism.
| Step | Description |
|---|---|
| 1 | Coordination of Benzotriazole to Rh(I) complex |
| 2 | Coordination of Allene |
| 3 | Cleavage of Rh-Cl bond to form a cationic complex |
| 4 | Isomerization of coordinated Benzotriazole |
| 5 | Proton shuttling from Benzotriazole to the coordinated allene |
| 6 | Isomerization of σ-allyl complex to a π-allyl complex |
| 7 | Reductive elimination of the N2-product |
Information based on a study of Rh(I)-catalyzed coupling of benzotriazoles and allenes. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Synthetic Predictability
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific activity. While widely used for predicting biological activity, QSAR can, in principle, be applied to predict synthetic outcomes such as reaction yields or rates.
For benzotriazole derivatives, numerous QSAR studies have been conducted, primarily focusing on their biological activities, including anti-inflammatory and antiproliferative effects. researchgate.netcu.edu.eg These studies typically use a variety of molecular descriptors, such as electronic, steric, and topological parameters, to build predictive models.
However, specific QSAR studies aimed at the synthetic predictability of this compound are not extensively reported in the literature. The development of such a model would involve:
Synthesizing a series of related compounds under consistent reaction conditions.
Accurately measuring the reaction yields or rates.
Calculating a wide range of molecular descriptors for the reactants and products.
Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a correlative model. researchgate.net
Such a QSAR model could be valuable for optimizing reaction conditions and predicting the outcomes of new synthetic routes involving this compound and its derivatives.
Solvent Effects and Environmental Impact Modeling on Reactivity
The solvent in which a reaction is carried out can have a profound impact on its rate, selectivity, and mechanism. researchgate.net Computational models are essential for understanding and predicting these solvent effects.
For the synthesis of this compound, a biphasic solvent system of ethyl acetate-water (10:1 v/v) is reported to enhance reactivity by facilitating phase separation and stabilizing intermediates.
Computational approaches to modeling solvent effects can be broadly categorized as implicit and explicit solvent models. chemrxiv.org
Implicit solvent models , such as the Polarizable Continuum Model (PCM) or the SM8 model, represent the solvent as a continuous medium with a specific dielectric constant. mdpi.comnumberanalytics.com These models are computationally efficient and can provide good qualitative predictions of solvent effects on reaction energies and geometries.
Explicit solvent models involve including a number of solvent molecules in the computational model. chemrxiv.org These models are more computationally intensive but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.
Regarding the environmental impact, benzotriazole derivatives are recognized as persistent water contaminants. Computational modeling can be used to predict the environmental fate of these compounds. For instance, QSAR models have been used to predict the biodegradability of phenolic benzotriazoles. nih.gov These models use molecular descriptors to estimate the likelihood of a compound being degraded by microorganisms in the environment. Such predictive models are crucial for assessing the environmental risk of chemicals and for designing more environmentally benign alternatives.
Table 3: Common Computational Models for Studying Solvent Effects
| Model Type | Description | Examples |
| Implicit Solvent Models | The solvent is treated as a continuous medium with a defined dielectric constant. | Polarizable Continuum Model (PCM), SM8 |
| Explicit Solvent Models | Individual solvent molecules are included in the calculation. | Quantum Mechanics/Molecular Mechanics (QM/MM) |
| Information sourced from studies on computational solvent effects. chemrxiv.orgmdpi.comnumberanalytics.com |
Safety Protocols and Environmental Considerations in Laboratory Research
Safe Handling and Storage Procedures in Chemical Synthesis
The safe handling and storage of 1-(Phenylsulfonyl)-1H-benzotriazole are paramount to ensure the safety of laboratory personnel and the integrity of the research. This involves the use of appropriate personal protective equipment (PPE), adherence to proper handling techniques, and storage in suitable conditions.
Personal Protective Equipment (PPE) and Engineering Controls: When working with this compound, which is a solid, appropriate PPE must be worn. sigmaaldrich.com This includes, but is not limited to, nitrile gloves, safety glasses with side-shields or goggles, and a lab coat. sigmaaldrich.comsigmaaldrich.com In situations where dust may be generated, a dust mask (such as a type N95) is recommended. sigmaaldrich.com All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. lgcstandards.comcoleparmer.com
Handling Procedures: Direct contact with the skin and eyes should be avoided. coleparmer.com In case of contact, affected areas should be flushed with plenty of water. coleparmer.com Ingestion and inhalation must be prevented. coleparmer.com When handling the compound, it is good practice to wash hands thoroughly after use. coleparmer.com
Storage Conditions: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. thermofisher.com It is classified as a combustible solid and should be kept away from incompatible materials such as strong oxidizing agents and strong acids. sigmaaldrich.comfishersci.ie
Interactive Data Table: Handling and Storage of this compound
| Parameter | Guideline | Source(s) |
|---|---|---|
| Personal Protective Equipment | Nitrile gloves, safety glasses/goggles, lab coat, dust mask (if needed) | sigmaaldrich.com, sigmaaldrich.com |
| Engineering Controls | Well-ventilated area, chemical fume hood | lgcstandards.com, coleparmer.com |
| Handling | Avoid contact with skin, eyes, ingestion, and inhalation. Wash hands after handling. | coleparmer.com |
| Storage | Cool, dry, well-ventilated area in a tightly sealed container. | thermofisher.com |
| Incompatibilities | Strong oxidizing agents, strong acids. | sigmaaldrich.com, fishersci.ie |
Waste Management and Disposal Guidelines for Research Byproducts
The proper management and disposal of waste generated from research involving this compound are crucial to prevent environmental contamination. Benzotriazole (B28993) and its derivatives are noted for their persistence in the environment and are often detected in wastewater treatment plant effluents. ipinnovative.commdpi.com
Waste Segregation and Collection: All waste containing this compound or its byproducts should be collected in clearly labeled, sealed containers. It is important to segregate chemical waste based on compatibility to avoid hazardous reactions in the waste container.
Disposal Methods: Organic waste containing this compound should be designated for incineration at a licensed chemical destruction plant. sigmaaldrich.com Aqueous waste should not be discharged into the sewer system due to the potential for environmental persistence of benzotriazole derivatives. Empty containers may retain product residue and should be disposed of as hazardous waste in accordance with local, regional, and national regulations. lgcstandards.com
Environmental Fate: Benzotriazoles can be resistant to biodegradation. ipinnovative.comnih.gov Their presence in wastewater and sludge highlights the importance of proper disposal to minimize their release into aquatic environments. nih.govuva.es
Interactive Data Table: Waste Disposal Guidelines
| Aspect | Guideline | Rationale/Source(s) |
|---|---|---|
| Waste Collection | Collect in sealed, labeled containers. | To prevent accidental exposure and ensure proper disposal. |
| Organic Waste | Incineration. | Effective destruction of the chemical compound. sigmaaldrich.com |
| Aqueous Waste | Avoid discharge to drains. | Benzotriazoles are persistent in aquatic environments. ipinnovative.com |
| Contaminated Materials | Treat as hazardous waste. | To prevent the release of residual chemicals. lgcstandards.com |
Green Chemistry Principles in the Application of this compound
Applying the principles of green chemistry to the synthesis and use of this compound can help to reduce its environmental impact. These principles focus on areas such as atom economy, the use of safer solvents, and the development of more efficient, catalyst-driven reactions.
Atom Economy: The synthesis of this compound can be evaluated based on its atom economy, which measures the efficiency of a reaction in converting reactants to the desired product. One synthetic route involves the reaction of 1H-benzotriazole with phenylsulfonyl chloride. Another approach is the iodine-catalyzed reaction of benzotriazoles with sodium benzenesulfinate (B1229208), which proceeds in an ethyl acetate-water solvent system at room temperature. chemicalbook.com This catalytic method is an advancement towards greener synthesis. ccspublishing.org.cn
Use of Greener Solvents: Research into the synthesis of related sulfonamides has explored the use of water as a solvent, which is an environmentally benign alternative to traditional organic solvents. scilit.com Catalyst-free methods for synthesizing sulfonamides in aqueous media have also been developed, offering a greener pathway. tandfonline.com
Catalysis: The use of catalysts, such as molecular iodine in the synthesis of N-sulfonylbenzotriazoles, is a key principle of green chemistry. ccspublishing.org.cnresearchgate.net Catalytic reactions are often more efficient, require milder conditions, and can reduce the amount of waste generated compared to stoichiometric reactions.
Research Findings on Greener Synthesis:
Iodine-Catalyzed Synthesis: A method for the N-sulfonylation of benzotriazoles using molecular iodine as a catalyst in an ethyl acetate-water mixture has been reported. This reaction is efficient at room temperature. chemicalbook.com
Catalyst-Free Synthesis in Water: Sulfonamides have been synthesized with high yields in water without a catalyst, demonstrating a significant green chemistry advancement. tandfonline.com
One-Pot Syntheses: One-pot procedures for generating N-sulfonylbenzotriazoles from sulfinic acid salts and N-chlorobenzotriazole have been developed, streamlining the synthetic process and potentially reducing waste. acs.org
Interactive Data Table: Green Chemistry Approaches
| Green Chemistry Principle | Application in Synthesis of Sulfonylbenzotriazoles | Source(s) |
|---|---|---|
| Improved Atom Economy | Development of one-pot synthesis methods. | acs.org |
| Use of Safer Solvents | Utilizing water or water-ethyl acetate (B1210297) mixtures as solvents. | tandfonline.com, scilit.com, chemicalbook.com |
| Catalysis | Employing molecular iodine as a catalyst for N-sulfonylation. | researchgate.net, ccspublishing.org.cn, chemicalbook.com |
| Energy Efficiency | Reactions proceed at room temperature. | chemicalbook.com |
Future Research Directions and Emerging Trends for 1 Phenylsulfonyl 1h Benzotriazole
Exploration of Unconventional Reactivity and Novel Transformations
While 1-(phenylsulfonyl)-1H-benzotriazole is primarily recognized for its role in sulfonylation and related transformations, emerging research is beginning to explore its less conventional reactivity patterns. The phenylsulfonyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the benzotriazole (B28993) moiety, opening avenues for novel chemical transformations.
Future investigations are likely to focus on:
Radical-mediated Reactions: The potential of the N-S bond to undergo homolytic cleavage under specific conditions could be exploited in radical-based C-H functionalization and other coupling reactions.
Transition-Metal Catalysis: Exploring the interaction of this compound with various transition-metal catalysts could lead to the discovery of new catalytic cycles and synthetic methodologies. This includes its potential use as a ligand or a precursor to reactive intermediates in cross-coupling reactions.
Photoredox Catalysis: The unique electronic properties of the molecule may render it suitable for photoredox-catalyzed reactions, either as a catalyst or a substrate. youtube.combeilstein-journals.org This could enable the development of mild and efficient methods for a range of transformations.
A notable example of expanding the utility of related benzotriazole derivatives is the use of phenylsulfonyl-benzotriazole (Bt-SO2Ph) as an electrophile for the successful sulfonation of thiazolo[3,2-c] researchgate.netufl.educhemimpex.comoxadiazaborinine dyes, where conventional reagents like phenylsulfonyl chloride failed. acs.org This highlights the potential for this compound to participate in reactions beyond its traditional scope.
Integration into Flow Chemistry and Automated Synthesis Platforms
The increasing demand for efficient, safe, and scalable chemical processes has propelled the adoption of flow chemistry and automated synthesis. This compound is a solid, stable compound, making it well-suited for integration into these modern synthetic platforms. chemimpex.comchemicalbook.com
Key areas for future development include:
Continuous Flow Synthesis: Developing continuous flow processes for reactions involving this compound can offer significant advantages, including improved reaction control, enhanced safety, and higher throughput. This is particularly relevant for industrial-scale production.
Automated Synthesis Libraries: Its utility as a versatile reagent can be harnessed in automated synthesis platforms to rapidly generate libraries of diverse sulfonated compounds for high-throughput screening in drug discovery and materials science. researchgate.net This can accelerate the identification of new lead compounds with desired biological activities or material properties.
The development of one-pot methods and the potential for catalyst recycling in reactions involving benzotriazole derivatives are indicative of the move towards more streamlined and sustainable synthetic processes, which are central to the principles of flow chemistry.
Development of Sustainable and Biocompatible Applications
The principles of green chemistry are increasingly influencing the direction of chemical research. Future applications of this compound are expected to align with these principles, focusing on sustainability and biocompatibility.
Promising research avenues include:
Corrosion Inhibition: Benzotriazole and its derivatives are well-known corrosion inhibitors for copper and its alloys. researchgate.netresearchgate.netresearchgate.netresearchgate.net Studies have shown that this compound exhibits significant corrosion inhibition efficiency, even at low concentrations in corrosive environments. researchgate.netresearchgate.netresearchgate.netresearchgate.net Future research could focus on optimizing its performance and exploring its application in environmentally friendly anticorrosion coatings.
Biologically Active Compounds: The benzotriazole scaffold is present in numerous compounds with diverse biological activities, including antimicrobial and antiviral properties. The sulfonamide group is also a key pharmacophore in many drugs. researchgate.net The combination of these two moieties in this compound and its derivatives presents a promising area for the development of new therapeutic agents. researchgate.netfrontiersin.org For instance, derivatives of benzenesulfonyl hydrazones have shown potential as anticancer agents. researchgate.net
UV Stabilizers: Benzotriazole derivatives are effective UV absorbers, protecting materials like plastics and coatings from degradation by sunlight. chemimpex.com Research into novel benzotriazole derivatives, potentially including those with a phenylsulfonyl group, for enhanced photostability and longevity of materials is an ongoing area of interest. chemimpex.comgoogle.com
| Application Area | Research Focus | Potential Advantages |
|---|---|---|
| Corrosion Inhibition | Optimization of performance in various environments; development of "green" inhibitor formulations. | High efficiency at low concentrations, protection of various metals. researchgate.netresearchgate.netresearchgate.netresearchgate.net |
| Medicinal Chemistry | Synthesis and screening of derivatives for antimicrobial, antiviral, and anticancer activities. | Combines two important pharmacophores (benzotriazole and sulfonamide). researchgate.netfrontiersin.org |
| UV Stabilization | Development of novel derivatives with enhanced UV absorption and material compatibility. | Protection of polymers and coatings from photodegradation. chemimpex.comgoogle.com |
Potential for Integration with Emerging Technologies in Chemical Research
The synergy between chemistry and emerging technologies like artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. This compound can play a role in this new paradigm.
Future trends may involve:
Machine Learning for Reaction Optimization: ML algorithms can be trained on data from reactions involving this compound to predict optimal reaction conditions, yields, and selectivity. acmm.nlcore.ac.uk This can significantly reduce the experimental effort required for methods development.
Computational Screening for New Applications: Computational methods, including density functional theory (DFT) and molecular dynamics (MD) simulations, can be used to predict the reactivity and properties of this compound and its derivatives. researchgate.netresearchgate.net This can guide the experimental exploration of new applications, such as in the design of novel catalysts or functional materials.
Data-Driven Discovery of Novel Derivatives: By analyzing large datasets of chemical structures and their properties, ML models can identify new derivatives of this compound with enhanced performance for specific applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Phenylsulfonyl)-1H-benzotriazole, and how can its structural purity be confirmed?
- Synthesis : Utilize nucleophilic substitution or coupling reactions, such as reacting 1H-benzotriazole with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) under nitrogen .
- Characterization : Confirm purity via high-resolution mass spectrometry (HRMS) and elemental analysis. Structural validation requires -NMR (aromatic protons at δ 6.8–7.3 ppm), -NMR, and IR spectroscopy (e.g., sulfonyl S=O stretch at ~1350–1150 cm) .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Mass Spectrometry : Quadrupole time-of-flight (Q-TOF) MS with electrospray ionization (ESI) for accurate mass determination of transformation products .
- Spectroscopy : - and -NMR to resolve aromatic and sulfonyl moieties; FTIR for functional group identification .
- Chromatography : HPLC or LC-MS to monitor reaction progress and purity .
Q. How does this compound behave under oxidative or hydrolytic conditions?
- Ozonolysis : Reacts with ozone in aqueous solutions to form 1H-1,2,3-triazole-4,5-dicarbaldehyde (CHON) as a stable product. Use radical scavengers (e.g., tert-butanol) to distinguish between ozone- and hydroxyl radical-mediated pathways .
- Hydrolysis : Stability tests in buffered solutions (pH 2–12) at 25–60°C, monitored via UV-Vis spectroscopy or LC-MS .
Advanced Research Questions
Q. What is the proposed reaction mechanism for this compound with electrophilic agents?
- Mechanistic Insight : The sulfonyl group acts as an electron-withdrawing group, directing electrophilic substitution to the benzotriazole ring. For example, ozonolysis proceeds via a [3+2] cycloaddition at the triazole ring, followed by cleavage to yield dicarbaldehyde derivatives . Isotopic labeling (e.g., ) and tandem MS/MS confirm transient intermediates .
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
- Pharmacological SAR : Derivatives with electron-donating substituents (e.g., methyl, methoxy) on the phenylsulfonyl group enhance antifungal activity. Docking studies show that planar benzotriazole moieties improve binding to cytochrome P450 enzymes (e.g., CYP19A1 in cancer models) .
- Synthetic Modifications : Introduce substituents at the 4- or 5-position of the benzotriazole ring via Suzuki-Miyaura coupling or click chemistry .
Q. What computational methods are effective in predicting interactions of this compound with biological targets?
- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
- Molecular Docking : Use AutoDock or Schrödinger Suite to model binding modes with proteins (e.g., human serum albumin or kinase targets) .
Q. How do environmental matrices influence the degradation pathways of this compound?
- Wastewater Studies : In tertiary-treated wastewater, this compound degrades at ozone doses >2 mg/L, forming stable aldehydes. Use Q-TOF MS to track non-target transformation products in surface water .
Handling and Safety Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
